molecular formula C20H18N2O3S B11332218 N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11332218
M. Wt: 366.4 g/mol
InChI Key: HVVAEZFTCKEKJY-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an isothiochromene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a thioamide and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with a halogenated phenyl compound.

    Coupling Reaction: The final step involves coupling the morpholine-substituted phenyl group with the isothiochromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro-substituted phenyl derivatives, halogenated phenyl derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, thereby modulating various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine: Shares the morpholine and phenyl groups but differs in the core structure.

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Contains a similar morpholine-substituted phenyl group but has a different core structure.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H18N2O3S/c23-19(18-13-14-3-1-2-4-17(14)20(24)26-18)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,23)

InChI Key

HVVAEZFTCKEKJY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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